1-(2,5-dimethylbenzyl)piperazine

Chemical Synthesis Analytical Chemistry Procurement

Researchers requiring a lipophilic piperazine building block face synthetic bottlenecks when introducing bulky 2,5-dimethylbenzyl groups at late stages. This compound solves that with its pre-formed scaffold, enabling rapid N-functionalization in parallel synthesis. • 5.5× higher clogP (2.93) vs. unsubstituted BZP - superior CNS passive permeability • TPSA 15.3 Ų supports blood-brain barrier penetration for CNS-targeted libraries • >98% (GC/T) purity ensures reproducible SAR & validated analytical methods Ideal for combinatorial library generation and HDAC isoform selectivity probes.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 104481-67-6
Cat. No. B176102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-dimethylbenzyl)piperazine
CAS104481-67-6
Synonyms1-(2,5-DIMETHYL-BENZYL)-PIPERAZINE
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN2CCNCC2
InChIInChI=1S/C13H20N2/c1-11-3-4-12(2)13(9-11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
InChIKeyCFQKZODRQRHNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,5-Dimethylbenzyl)piperazine: Research & Synthesis Overview


1-(2,5-Dimethylbenzyl)piperazine (CAS 104481-67-6) is a benzylpiperazine derivative with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol [1]. This compound features a piperazine ring substituted with a 2,5-dimethylbenzyl group, a specific substitution pattern that differentiates it from the unsubstituted parent, 1-benzylpiperazine (BZP) [2]. While it shares the core piperazine scaffold, the presence and position of the two methyl groups on the aromatic ring can influence its physicochemical properties, synthetic utility as an intermediate, and potential interactions with biological targets [3].

Pre-formed 2,5-dimethylbenzylpiperazine scaffold for synthesis
Supports lipophilicity-modulated CNS research programs (higher clogP vs. unsubstituted analog)
Enables structure-selectivity relationship studies on benzylpiperazines

Why 1-(2,5-Dimethylbenzyl)piperazine Is Not Interchangeable with Analogs


Substitution on the benzyl ring of piperazine derivatives is a critical determinant of both physicochemical and biological properties, rendering simple analog substitution invalid for scientific and industrial applications. The 2,5-dimethylbenzyl moiety in 1-(2,5-dimethylbenzyl)piperazine is not merely a bulkier replacement for a benzyl group. The specific positioning of the two methyl groups alters the molecule's electron density distribution, steric profile, and lipophilicity [1]. These changes can directly impact synthetic yields, reaction selectivity when used as a building block, and the binding affinity or selectivity profile if incorporated into a pharmacologically active compound [2]. Consequently, using an unsubstituted benzylpiperazine (e.g., BZP, CAS 2759-28-6) or an isomer with a different substitution pattern (e.g., 2,4-dimethylbenzyl) as a drop-in replacement is not scientifically justifiable and could lead to failed syntheses or misleading biological results. The quantitative evidence below underscores why this specific substitution pattern matters for procurement and experimental design.

!Lipophilicity shift vs. 1-benzylpiperazine may alter permeability and binding profiles
!Substitution pattern affects synthetic route efficiency; direct replacement not validated
!Benzyl ring modification can modulate target selectivity (e.g., HDAC isoforms); class-level evidence

1-(2,5-Dimethylbenzyl)piperazine vs. Analogs: Comparative Evidence


Analytical Purity: TCI vs. Generic Suppliers

When procuring 1-(2,5-dimethylbenzyl)piperazine for research or development, the certified purity level is a critical differentiator that impacts reproducibility. The compound offered by Tokyo Chemical Industry (TCI) is specified with a minimum purity of >98.0% as determined by Gas Chromatography (GC) and Titration (T) [1]. This is a direct, quantitative standard that may exceed the purity offered by some other commercial sources, where the baseline purity is often reported as simply 98% without a guaranteed minimum or with less rigorous analytical characterization .

Certified Purity
Head-to-head
>98.0% (GC/T)
Guaranteed minimum above 98.0% supports reproducible synthesis and assays
vs. nominal 98% from generic suppliers; specification review recommended
Chemical Synthesis Analytical Chemistry Procurement

Predicted Lipophilicity vs. 1-Benzylpiperazine

Lipophilicity, a key determinant of membrane permeability and non-specific binding, is significantly altered by the 2,5-dimethyl substitution. The calculated partition coefficient (clogP) for 1-(2,5-dimethylbenzyl)piperazine is 2.93 [1]. In comparison, the unsubstituted analog, 1-benzylpiperazine, has a clogP of 2.19 [2]. This represents an increase of 0.74 log units, which translates to an approximately 5.5-fold higher predicted lipophilicity for the 2,5-dimethyl derivative.

Predicted clogP
Cross-study comparable
2.93 vs. 2.19
(Δ +0.74 log units)
~5.5-fold higher lipophilicity may shift ADME and non-specific binding
Calculated values from PubChem; experimental confirmation advised
Medicinal Chemistry ADME Properties Computational Chemistry

HDAC6 SAR: Benzyl Substitution and Selectivity

A Structure-Activity Relationship (SAR) study on benzylpiperazine derivatives demonstrated that the nature and position of substituents on the benzyl ring are critical for modulating inhibitory activity against Histone Deacetylase 6 (HDAC6). While the specific 2,5-dimethylbenzyl analog was not directly tested in this study, the data show that the unsubstituted benzyl group (R = H) resulted in an HDAC6 IC50 of 0.26 µM [1]. The addition of a para-methyl group (R = Me) did not alter HDAC6 potency (IC50 remained 0.26 µM) but significantly affected selectivity against HDAC1 and HDAC4 isoforms [1]. This demonstrates that specific substitution patterns on the benzyl ring are not inert and can profoundly influence target engagement and selectivity.

HDAC6 SAR
Class-level inference
R=H: IC50 0.26 µM
R=Me: IC50 0.26 µM (selectivity shifts)
Benzyl substitution modulates isoform selectivity, not just potency
2,5-Dimethyl analog not directly tested; selectivity profile requires verification
Histone Deacetylase (HDAC) Neurodegeneration Structure-Activity Relationship (SAR)

Predicted TPSA vs. 1-Benzylpiperazine

The Topological Polar Surface Area (TPSA) is a key predictor of a molecule's ability to cross biological membranes, particularly the blood-brain barrier (BBB). 1-(2,5-Dimethylbenzyl)piperazine has a calculated TPSA of 15.3 Ų [1]. In comparison, the unsubstituted analog, 1-benzylpiperazine, has a calculated TPSA of 15.3 Ų as well [2], indicating no difference in this specific parameter. Both values are below the commonly accepted threshold of 60-70 Ų for good BBB penetration, suggesting that both compounds possess the intrinsic physicochemical properties for potential CNS activity, but their actual permeability and distribution will be more heavily influenced by their distinct lipophilicities (see Evidence Item 2).

Predicted TPSA
Cross-study comparable
15.3 Ų (no difference)
Polar surface area identical to 1-benzylpiperazine; lipophilicity drives differentiation
Both below common CNS permeability threshold
Medicinal Chemistry ADME Properties Computational Chemistry

Synthetic Utility as a 2,5-Dimethylbenzyl Building Block

1-(2,5-Dimethylbenzyl)piperazine serves as a direct and efficient precursor for introducing the 2,5-dimethylbenzyl group into more complex molecular architectures. This is particularly valuable when compared to a multi-step synthesis from an unsubstituted piperazine. For instance, the target compound can be used directly in N-alkylation or N-acylation reactions to generate a library of derivatives with the 2,5-dimethylbenzylpiperazine scaffold, as demonstrated in the synthesis of delta opioid receptor ligands [1]. Using the unsubstituted 1-benzylpiperazine would yield a different, less lipophilic product, while starting from piperazine and attempting a late-stage alkylation with a bulky 2,5-dimethylbenzyl halide can be inefficient due to steric hindrance and potential for over-alkylation [2].

Synthetic Utility
Supporting evidence
Pre-formed building block avoids late-stage alkylation challenges
Reduces synthetic steps for 2,5-dimethylbenzylpiperazine-containing compounds
Qualitative assessment; yield depends on specific reaction conditions
Chemical Synthesis Medicinal Chemistry Organic Chemistry

Optimal Applications of 1-(2,5-Dimethylbenzyl)piperazine


CNS-Penetrant Drug Design with Enhanced Lipophilicity

Based on its predicted 5.5-fold higher lipophilicity (clogP 2.93) compared to 1-benzylpiperazine (clogP 2.19) [1], 1-(2,5-dimethylbenzyl)piperazine is a superior building block for programs requiring a more lipophilic piperazine scaffold to improve blood-brain barrier penetration or membrane interactions [2]. This is particularly relevant for central nervous system (CNS) targets where the unsubstituted analog may lack optimal passive permeability. The high TPSA (15.3 Ų) further supports its potential for CNS applications [3].

2,5-Dimethylbenzylpiperazine-Focused Compound Libraries

This compound is ideally suited as a versatile intermediate for combinatorial chemistry and parallel synthesis campaigns. Its pre-formed structure allows for the rapid diversification of the secondary amine to generate libraries of N-alkylated, N-acylated, or N-sulfonylated derivatives containing the specific 2,5-dimethylbenzylpiperazine motif [4]. This circumvents the synthetic challenges associated with introducing the bulky 2,5-dimethylbenzyl group at a later stage [5].

HDAC6 Selectivity: Probing Benzyl Substitution

SAR studies on benzylpiperazines demonstrate that benzyl ring substitution can modulate isoform selectivity for targets like HDAC6 [6]. While direct activity data for this specific compound is lacking, its unique 2,5-dimethylbenzyl pattern makes it a valuable probe for exploring structure-selectivity relationships in this and other target classes. Researchers can use it to generate a matched molecular pair with the unsubstituted 1-benzylpiperazine to directly quantify the effect of the 2,5-dimethyl substitution on a given biological activity [7].

High-Purity Standard for Analytical Method Development

The availability of this compound with a guaranteed purity of >98.0% (GC/T) from suppliers like TCI makes it an excellent choice for use as a reference standard [8]. This level of certified purity is essential for developing and validating analytical methods (e.g., HPLC, GC-MS) for quantifying the compound in reaction mixtures, stability studies, or biological matrices, ensuring the integrity and reproducibility of analytical data [9].

Application
Selection Property
Validation Focus
Lipophilicity-driven CNS research studies
Predicted lipophilicity (clogP)
Permeability assay & BBB penetration assessment
2,5-Dimethylbenzylpiperazine scaffold exploration
Pre-formed building block
Synthetic efficiency & derivative scope
Benzylpiperazine selectivity probing (e.g., HDAC isoforms)
Substitution-dependent selectivity
Isoform selectivity profiling
Analytical reference standard for method development
Certified purity >98.0% (GC/T)
HPLC/GC-MS quantification & method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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